N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
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Overview
Description
- The triazolopyridazine intermediate is further functionalized by introducing the piperidine group.
- This step often involves amide bond formation between the triazolopyridazine and a piperidine carboxylic acid derivative.
- Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) facilitate the coupling.
Industrial Production:
While industrial-scale production methods may vary, the above synthetic route serves as a foundation for large-scale manufacturing.
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One common approach is via the following synthetic route:
-
Formation of the Triazolopyridazine Ring:
- A triazolopyridazine intermediate is prepared by cyclization of appropriate precursors.
- The reaction typically involves condensation of a 1,2,4-triazole derivative with a pyridazine ring.
- Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction:
Substitution Reactions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C20H23ClN6O |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H23ClN6O/c1-13(2)19-24-23-17-7-8-18(25-27(17)19)26-11-9-14(10-12-26)20(28)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,28) |
InChI Key |
LPDKTSWZJWVGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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